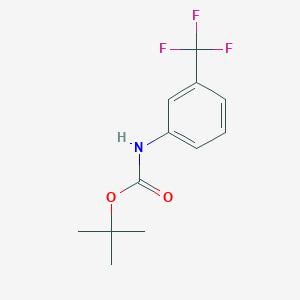

tert-Butyl (3-(trifluoromethyl)phenyl)carbamate

Übersicht

Beschreibung

Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate is a chemical compound that has been the subject of various research studies due to its potential as a building block in synthetic organic chemistry and its role in the synthesis of biologically active compounds. It is related to a family of tert-butyl carbamates that have been explored for their reactivity and utility in creating complex molecular structures with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds has been extensively studied. For instance, tert-butyl phenylazocarboxylates, which are closely related to tert-butyl (3-(trifluoromethyl)phenyl)carbamate, have been used as versatile building blocks that can undergo nucleophilic substitutions and radical reactions to generate a variety of products . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc) nitrone equivalents in organic synthesis . The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in the synthesis of biologically active compounds, has been optimized to achieve a total yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl N-trifluoromethylcarbamate has been characterized, revealing an unusually short N-CF3 bond and a somewhat lengthened N-C(O2) bond. The molecule's structure is planar with the CC3 and CF3 groups staggered with respect to the C-O bond, and hydrogen bonding is observed to link the molecules into infinite chains .

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. For example, tert-butyl phenylazocarboxylates can undergo radical reactions such as oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling . The tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to give N-(Boc)hydroxylamines, showcasing their versatility as building blocks . Furthermore, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been achieved with excellent enantioselectivity, leading to the synthesis of optically pure enantiomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The short N-CF3 bond and the planar configuration of the molecule contribute to its reactivity and the formation of hydrogen bonds, which can affect its solubility and stability . The electronic, photophysical, and electrochemical properties of related compounds, such as those based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles, have been studied, indicating that the energy gap between singlet and triplet states can be tuned by manipulating the conjugation of the electron donor units .

Wissenschaftliche Forschungsanwendungen

1. Agrochemical and Pharmaceutical Industries

- Application : TFMP and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The specific methods and procedures would depend on the desired derivative and its intended application .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of FDA-Approved Drugs

- Application : Trifluoromethyl (TFM, -CF3)-group-containing compounds, which are related to “tert-Butyl (3-(trifluoromethyl)phenyl)carbamate”, have been used in the synthesis of FDA-approved drugs .

- Methods : The synthesis of these drugs involves various chemical reactions, including the incorporation of the TFM group into the drug molecules .

- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Synthesis of Ubrogepant

- Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

- Methods : The synthesis of Ubrogepant involves various chemical reactions, including the use of tert-butyl 3-(5-(5-((3-cyanophenyl)(cyclopropylmethylamino)methyl)-2-fluorophenylcarbamoyl)-3- (trifluoromethyl)-lH-pyrazol-l-yl)benzylcarbamate .

- Results : The detailed results of the synthesis and the effectiveness of Ubrogepant are not provided in the source .

4. Synthesis of Trifluoromethyl Group-Containing Drugs

- Application : Trifluoromethyl (TFM, -CF3)-group-containing compounds, which are related to “tert-Butyl (3-(trifluoromethyl)phenyl)carbamate”, have been used in the synthesis of FDA-approved drugs .

- Methods : The synthesis of these drugs involves various chemical reactions, including the incorporation of the TFM group into the drug molecules .

- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

5. Synthesis of Triazolo [4,3- a ]pyrazine Derivatives

- Application : Triazolo [4,3- a ]pyrazine derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

- Methods : The synthesis of these derivatives involves various chemical reactions, including the use of 3- (Trifluoromethyl)-1,2,4-triazolo [4,3- a ]pyrazine .

- Results : The detailed results of the synthesis and the effectiveness of these derivatives are not provided in the source .

6. Synthesis of Folate-Conjugated Organic CO Prodrugs

- Application : Folate-conjugated organic CO prodrugs have been synthesized for targeted delivery of therapeutics .

- Methods : The synthesis of these prodrugs involves various chemical reactions, including the use of tert-butyl 3-oxo-4-phenylbutanoate .

- Results : The study found that folate conjugation significantly affects the reaction kinetics of the original diene-dienophile pairs .

7. In Vitro Antimicrobial Activity

- Application : o-Phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs have shown in vitro antimicrobial activity .

- Methods : The synthesis of these analogs involves various chemical reactions .

- Results : The detailed results of the synthesis and the effectiveness of these analogs are not provided in the source .

8. Inhibition of Amyloidogenesis

- Application : The M4 compound, which is related to “tert-Butyl (3-(trifluoromethyl)phenyl)carbamate”, has been used to inhibit amyloidogenesis .

- Methods : The application of the M4 compound involves various experimental procedures .

- Results : The detailed results of the application and the effectiveness of the M4 compound are not provided in the source .

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLZDOLFXQKWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446927 | |

| Record name | tert-Butyl [3-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(trifluoromethyl)phenyl)carbamate | |

CAS RN |

109134-07-8 | |

| Record name | tert-Butyl [3-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

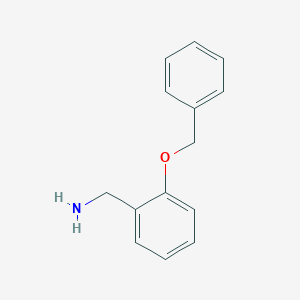

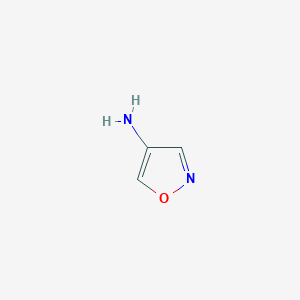

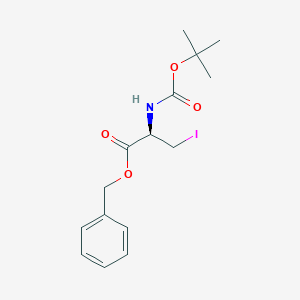

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)